molecular formula C13H20N2O2 B11958602 Ethanol, 2-diethylamino-, carbanilate CAS No. 3898-59-7

Ethanol, 2-diethylamino-, carbanilate

Cat. No.: B11958602
CAS No.: 3898-59-7
M. Wt: 236.31 g/mol
InChI Key: MWEVNHAXSNULII-UHFFFAOYSA-N
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Description

Ethanol, 2-diethylamino-, carbanilate is a chemical compound with a variety of applications in different fields. It is known for its unique properties and versatility, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The synthesis of ethanol, 2-diethylamino-, carbanilate can be achieved through several methods. One common synthetic route involves the reaction of aniline, urea, and alcohol in the presence of a catalyst at suitable reaction temperatures and times . This method is advantageous due to its moderate reaction conditions, simple operation process, and high reaction selectivity. Industrial production methods often focus on optimizing these conditions to achieve high yields and purity.

Chemical Reactions Analysis

Ethanol, 2-diethylamino-, carbanilate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding carbonyl compounds or reduced to form amines. Substitution reactions can lead to the formation of different derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of ethanol, 2-diethylamino-, carbanilate involves its interaction with various molecular targets and pathways. For instance, in CO2 capture applications, the compound reacts with CO2 to form amine carbamates and bicarbonate, which accumulate in the CO2-rich phase . This reaction mechanism is crucial for optimizing CO2 absorption and minimizing regeneration energy.

Comparison with Similar Compounds

Ethanol, 2-diethylamino-, carbanilate can be compared with other similar compounds such as 2-diethylaminoethanol and N,N-diethylethanolamine . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, 2-diethylaminoethanol is commonly used as a co-solvent in CO2 capture technologies, while N,N-diethylethanolamine is used in the synthesis of quaternary ammonium salts. The unique properties of this compound, such as its high chemical stability and resistance against degradation, make it a valuable compound in various applications.

Properties

IUPAC Name

2-(diethylamino)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)10-11-17-13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEVNHAXSNULII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192265
Record name Ethanol, 2-diethylamino-, carbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3898-59-7
Record name Carbamic acid, phenyl-, 2-(diethylamino)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3898-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-diethylamino-, carbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003898597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-diethylamino-, carbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DIETHYLAMINO)ETHYL N-PHENYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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